4-Chloro-2-methylphenyl isocyanide
Overview
Description
4-Chloro-2-methylphenyl isocyanide is an organic compound with the molecular formula C8H6ClN. It is a derivative of phenyl isocyanide, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the second position. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylphenyl isocyanide can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methylphenylamine with formic acid and phosphorus trichloride, followed by dehydration to form the isocyanide. The reaction conditions typically involve heating the mixture under reflux and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylphenyl isocyanide undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of amines or alcohols in the presence of a base such as triethylamine.
Cycloaddition Reactions: Often carried out using catalysts such as palladium or copper complexes.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products:
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
4-Chloro-2-methylphenyl isocyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenyl isocyanide involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanide group (−N≡C) is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form ureas, carbamates, and other compounds.
Comparison with Similar Compounds
Phenyl isocyanide: Lacks the chlorine and methyl substituents, making it less reactive in certain reactions.
4-Chlorophenyl isocyanide: Similar structure but lacks the methyl group, affecting its reactivity and applications.
2-Methylphenyl isocyanide: Lacks the chlorine substituent, resulting in different reactivity and properties.
Uniqueness: 4-Chloro-2-methylphenyl isocyanide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. These substituents influence the compound’s reactivity, making it more versatile in various chemical reactions compared to its unsubstituted counterparts.
Properties
IUPAC Name |
4-chloro-1-isocyano-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUALJWHMLJTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572855 | |
Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60515-59-5 | |
Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.